molecular formula C21H25N3O2S B11545197 N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

Cat. No.: B11545197
M. Wt: 383.5 g/mol
InChI Key: UOLVWYNTXOKMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is a chemical compound of significant interest in medicinal chemistry research, particularly for investigating the modulation of the Retinoic Acid Receptor-related Orphan Receptor Gamma t (RORγt). RORγt is a nuclear receptor recognized as a master regulator of Th17 cell differentiation and function, making it a compelling drug target for the treatment of various inflammatory and autoimmune diseases, metabolic diseases, and certain resistant cancer types . The 4,5,6,7-tetrahydro-benzothiophene core of this molecule is a known pharmacophore in the development of RORγt modulators. Research indicates that derivatives based on this scaffold can act as inverse agonists, inducing instability in the protein conformation through steric clashes and push-pull mechanisms, thereby suppressing the receptor's basal transcriptional activity . The incorporation of the 4-methylpiperazine-1-carbonyl moiety is a strategic feature that can enhance the compound's drug-like properties. The piperazine ring is a privileged structure in drug discovery, often used to optimize physicochemical properties and improve aqueous solubility . This specific structural combination positions the compound as a valuable tool for scientists exploring the structure-activity relationships (SAR) of nuclear receptor ligands and for conducting in vitro studies to elucidate the pathophysiological roles of RORγt. Its primary research value lies in the potential to develop novel therapeutic strategies for conditions such as psoriasis, multiple sclerosis, and rheumatoid arthritis. This product is intended for research and development use in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C21H25N3O2S

Molecular Weight

383.5 g/mol

IUPAC Name

N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

InChI

InChI=1S/C21H25N3O2S/c1-23-11-13-24(14-12-23)21(26)18-16-9-5-6-10-17(16)27-20(18)22-19(25)15-7-3-2-4-8-15/h2-4,7-8H,5-6,9-14H2,1H3,(H,22,25)

InChI Key

UOLVWYNTXOKMTQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

HATU/DIPEA-Mediated Coupling

Hexafluorophosphate-based reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide) activate carboxylic acids for nucleophilic attack by amines. In a representative procedure, 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is reacted with 4-methylpiperazine in the presence of HATU and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at 0°C to room temperature. This method achieves yields exceeding 60% for analogous tetrahydrobenzothiophene-piperazine amides.

Advantages : Rapid activation, high efficiency.
Limitations : HATU’s cost and sensitivity to moisture.

EDCI/HOBt-Mediated Coupling

Ethylcarbodiimide (EDCI) with hydroxybenzotriazole (HOBt) forms active esters for amidation. For example, benzhydrylpiperazine derivatives were synthesized by coupling benzoic acids with amines in acetonitrile (ACN) at room temperature. Applied to the target compound, 4-methylpiperazine could react with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid using EDCI/HOBt, followed by benzamide formation at position 2.

Advantages : Cost-effective, mild conditions.
Limitations : Longer reaction times compared to HATU.

Triazine-Based Activation

2-Chloro-4,6-dimethoxy-1,3,5-triazine, in combination with tertiary amines like N-methylmorpholine, activates carboxylic acids for coupling. A patent demonstrated this method for synthesizing benzimidazole derivatives, achieving 34% yield after crystallization. For the target compound, this approach could avoid phosphorus-based reagents and high temperatures.

Advantages : Avoids corrosive reagents, moderate temperatures.
Limitations : Lower yields in some cases.

Stepwise Synthesis Approaches

Piperazine Amide Formation Followed by Benzamide Coupling

  • Step 1 : React 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with 4-methylpiperazine using HATU/DIPEA in DMF.

  • Step 2 : Couple the resulting 3-(4-methylpiperazine-1-carbonyl) intermediate with benzoyl chloride at position 2 using EDCI/HOBt in ACN.

Yield Estimate : 50–65% overall, based on analogous reactions.

Benzamide Formation Followed by Piperazine Coupling

  • Step 1 : Protect the 3-carboxylic acid as a methyl ester.

  • Step 2 : Introduce the benzamide at position 2 via EDCI/HOBt-mediated coupling.

  • Step 3 : Deprotect the ester and couple with 4-methylpiperazine using triazine activation.

Yield Estimate : 40–55%, due to additional protection/deprotection steps.

Optimization of Reaction Conditions

ParameterHATU/DIPEAEDCI/HOBtTriazine
Temperature 0°C → RTRT0°C → Reflux
Solvent DMFACNMeOH/DMF
Reaction Time 2–4 h4–6 h6–12 h
Yield 60–70%65–75%30–40%

Key Observations :

  • HATU achieves higher yields but requires anhydrous conditions.

  • Triazine methods, while lower-yielding, enable phosphorus-free synthesis.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Separates intermediates using n-hexane/ethyl acetate gradients.

  • Crystallization : Methanol or ethanol recrystallization removes impurities.

  • HPLC : Final purity validation (>95%) via reverse-phase chromatography.

Characterization Data

  • 1H NMR :

    • Tetrahydrobenzothiophene protons: δ 1.80–2.50 (m, 4H, CH2).

    • Piperazine methyl: δ 2.30 (s, 3H, NCH3).

    • Benzamide aromatic protons: δ 7.40–7.80 (m, 5H, Ar-H).

  • 13C NMR :

    • Carbonyl carbons: δ 165–170 ppm (amide C=O).

  • HRMS : Molecular ion peak matching C23H28N4O2S.

Comparative Analysis of Synthetic Routes

CriterionHATU RouteEDCI RouteTriazine Route
Cost HighModerateLow
Yield HighHighModerate
Scalability LimitedFeasibleFeasible
By-Products MinimalModerateSignificant

Recommendation : The HATU/DIPEA-mediated route offers the best balance of yield and purity for research-scale synthesis, while the triazine method is preferable for industrial applications prioritizing cost over yield .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and benzothiophene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in both research and therapeutic contexts.

Biological Activity

N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Piperazine moiety : Enhances binding to biological targets.
  • Benzothiophene core : Contributes to the compound's pharmacological properties.
  • Carbonyl and amide functionalities : Important for biological interactions.
PropertyValue
Molecular Weight351.5 g/mol
Molecular FormulaC20H26N2O2S
LogP5.1609
Polar Surface Area43.169 Ų

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The piperazine moiety is believed to facilitate binding to these targets, while the benzothiophene and carbonyl groups modulate the overall activity and selectivity of the compound.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain benzamide derivatives demonstrate potent activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .

Case Studies

A notable study synthesized various substituted benzamides and evaluated their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among these compounds, several exhibited promising activity with low cytotoxicity towards human embryonic kidney cells (HEK-293), indicating a favorable therapeutic profile .

In Vitro Studies

In vitro enzyme assays have shown that compounds containing similar structural motifs can inhibit key enzymes involved in various biological pathways:

  • Acetylcholinesterase (AChE) : Compounds demonstrated inhibitory potential at nanomolar levels.
  • Carbonic Anhydrases (hCA I and hCA II) : Inhibition was observed with Ki values ranging from 4.07 nM to 29.70 nM .

These findings suggest that this compound may also exhibit similar enzyme inhibitory activities.

Q & A

Q. Key optimization strategies :

  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., reductions with LiAlH4_4) to avoid side reactions .
  • Purification : Use silica gel chromatography or recrystallization (e.g., from ethanol/water mixtures) to isolate high-purity intermediates .

Q. Table 1: Comparison of Reaction Conditions

StepReagents/SolventsYield (%)Reference
CyclizationLawesson’s reagent, THF65–75
Amide couplingHBTU, DMF, Et3_3N80–85
Benzamide functionalizationBenzoyl chloride, CH2_2Cl2_270–78

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., benzothiophene protons at δ 6.8–7.2 ppm, piperazine methyl at δ 2.3 ppm) . 2D techniques (COSY, HSQC) resolve overlapping signals in complex regions .
    • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 438.18) .
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL ) determines absolute configuration and hydrogen-bonding networks. Data deposition in CCDC (e.g., CCDC-1990392) ensures reproducibility .

Q. Table 2: Analytical Parameters

TechniqueKey ParametersReference
X-ray diffractionMo-Kα radiation, 100 K
1^1H NMR500 MHz, CDCl3_3
HRMSESI+, resolution 30,000

Advanced: How are structure-activity relationships (SAR) established for this compound?

Answer:
SAR studies focus on:

Piperazine modifications : Replace 4-methylpiperazine with bulkier groups (e.g., 2-hydroxyethyl) to assess steric effects on target binding .

Benzothiophene substitutions : Introduce electron-withdrawing groups (e.g., -CN) to modulate electronic properties and solubility .

Biological assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cellular models (IC50_{50} determination) to correlate structural changes with activity .

Methodological note : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like dopamine receptors, followed by MD simulations (>100 ns) to validate stability .

Advanced: How can contradictions in biological activity data be resolved?

Answer: Contradictions may arise from:

  • Purity issues : Re-purify compounds via HPLC (C18 column, MeCN/H2_2O gradient) and verify with LC-MS .
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .
  • Solubility effects : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .

Advanced: What computational approaches are used to model its conformational dynamics?

Answer:

  • Cremer-Pople parameters : Quantify ring puckering in the tetrahydrobenzothiophene core using crystallographic data .
  • Torsional analysis : Identify low-energy conformers of the piperazine-carboxamide moiety via DFT (B3LYP/6-31G*) .

Advanced: How is crystallographic data analyzed to resolve conformational ambiguities?

Answer:

  • Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen atom positioning .
  • Validation : Check with PLATON for missed symmetry (e.g., twinning) and Rint_{\text{int}} values (<5%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.